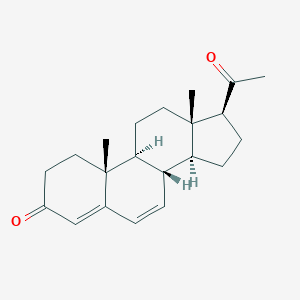

Pregna-4,6-diene-3,20-dione

説明

Contextualization within Steroid Chemistry and Medicinal Chemistry

In the realm of steroid chemistry, Pregna-4,6-diene-3,20-dione is recognized for its versatile role. It serves as a fundamental building block in the synthesis of a variety of steroid hormones. chemimpex.com The presence of the conjugated diene system and reactive ketone groups allows for a range of chemical modifications, leading to the creation of derivatives with tailored biological activities. vulcanchem.com This adaptability makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents. chemimpex.com

The compound itself is considered an impurity found in progesterone preparations. cymitquimica.com Its chemical synthesis often starts from commercially available steroid precursors, undergoing specific reactions to introduce the characteristic double bonds. chemicalbook.comresearchgate.net

Significance in Progestin Research

This compound and its derivatives have been central to progestin research. Progestins are synthetic progestogens that mimic the effects of the natural hormone progesterone, playing a critical role in the menstrual cycle, pregnancy, and embryogenesis. cymitquimica.com The study of this compound analogues has led to the development of potent progestational agents.

For instance, derivatives such as megestrol acetate and nomegestrol acetate, which are structurally related to this compound, have been investigated for their effects on hormone-sensitive tissues. nih.gov Research has shown that certain derivatives can bind with high affinity to progesterone receptors, influencing cellular processes like proliferation. nih.gov The introduction of different substituents to the basic this compound structure can significantly alter the progestational activity of the resulting molecule. acs.org

Historical and Contemporary Academic Relevance

Historically, the synthesis and study of this compound and its derivatives have been documented in medicinal chemistry literature, with research dating back several decades. rsc.org These early investigations laid the groundwork for understanding the structure-activity relationships of synthetic progestins.

In contemporary research, this compound continues to be relevant. It is used in studies investigating steroid metabolism and the mechanisms of steroid hormone action. chemimpex.com Furthermore, its role as a key intermediate ensures its continued importance in the pharmaceutical industry for the production of established and novel steroid-based medications. chemimpex.com The compound also serves as a reference standard in analytical chemistry for quality control of pharmaceutical products.

特性

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-56-7 | |

| Record name | Pregna-4,6-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF38VA583P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Pregna-4,6-diene-3,20-dione

Classical Chemical Synthesis Routes for Pregna-4,6-diene-3,20-dione

The chemical synthesis of this compound typically begins with readily available steroid precursors and involves a series of strategic chemical reactions to introduce the desired functionalities and stereochemistry.

Multi-step Synthetic Strategies from Steroid Precursors

The construction of this compound often starts from common steroids like progesterone or cholesterol. smolecule.com One established route involves the deprotection of a precursor such as 9β,10α-pregna-5,7-diene-3,20-dione diacetal under acidic conditions to yield 9β,10α-pregna-4,7-diene-3,20-dione. google.com This intermediate is then subjected to rearrangement to form the conjugated 4,6-diene system. google.com Another approach utilizes pregnenolone, which is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane to form pregna-1,4,6-triene-3,20-dione, a related derivative. nih.gov

A notable synthesis of a derivative, 6-chloro-9β,10α-pregna-4,6-diene-3,20-dione, starts with 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal. The synthesis proceeds through deprotection, rearrangement, and subsequent chlorination to yield the final product.

| Starting Material | Key Reagents/Steps | Intermediate(s) | Final Product |

| 9β,10α-pregna-5,7-diene-3,20-dione diacetal | Acidic deprotection, Alkaline rearrangement | 9β,10α-pregna-4,7-diene-3,20-dione | 9β,10α-pregna-4,6-diene-3,20-dione google.com |

| Pregnenolone | DDQ in dioxane | Pregna-1,4,6-triene-3,20-dione | A related triene derivative nih.gov |

| 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal | Deprotection, Rearrangement, Chlorination | 9β,10α-pregna-4,7-diene-3,20-dione, 9β,10α-pregna-4,6-diene-3,20-dione | 6-Chloro-9β,10α-pregna-4,6-diene-3,20-dione |

Oxidation and Reduction Reactions in this compound Synthesis

Oxidation and reduction reactions are fundamental to the synthesis and modification of this compound. The ketone groups at positions C3 and C20 are susceptible to reduction, while the steroid nucleus can undergo oxidation. smolecule.com For instance, the synthesis of pregna-4,6-diene-3,12-dione, 20-hydroxy-, (20R)- involves both oxidation and reduction steps. The introduction of the conjugated diene system itself is an oxidative process, often achieved using reagents like chloranil. chemicalbook.com

Furthermore, once the this compound scaffold is formed, it can be a substrate for further oxidative modifications. For example, derivatives can be oxidized to introduce additional functional groups, which can alter their biological properties.

Cyclization and Rearrangement Reactions

Rearrangement reactions are critical in forming the stable conjugated 4,6-diene system from other diene isomers. A key example is the alkali-induced rearrangement of 9β,10α-pregna-4,7-diene-3,20-dione to 9β,10α-pregna-4,6-diene-3,20-dione. google.com This step is often crucial for achieving high yields of the desired product. google.com

Cyclization reactions, while not central to the formation of the pregna-4,6-diene core itself, are employed in the synthesis of more complex derivatives. For instance, the synthesis of some steroid precursors involves the cyclization of a secosteroid intermediate to form the characteristic four-ring steroid nucleus. nih.gov

Stereochemical Considerations in this compound Synthesis

The stereochemistry of the steroid nucleus is critical for its biological activity. The synthesis of this compound and its derivatives requires precise control over the stereocenters. For example, the synthesis of 9β,10α-pregna-4,6-diene-3,20-dione (dydrogesterone) maintains the "retro" steroid configuration, which is distinct from naturally occurring steroids. google.com This specific stereochemistry is often established early in the synthetic sequence, starting from a precursor with the desired 9β,10α-configuration, which is then carried through the subsequent reaction steps. google.com Advanced organic synthesis techniques are employed to ensure high stereochemical control during the construction of the steroid framework. smolecule.com

Biocatalytic Synthesis and Biotransformations of this compound

Biocatalysis offers an alternative and often more selective approach to the synthesis and modification of steroid compounds, including those of the pregnane class.

Microbial Transformation Systems (Fungi, Bacteria) for Pregnane Compounds

Microorganisms, particularly fungi and bacteria, are widely used to perform specific chemical transformations on steroid substrates. These biotransformations can introduce hydroxyl groups, dehydrogenate specific positions, and perform other modifications with high regio- and stereoselectivity.

Several microbial strains have been shown to be effective in transforming pregnane derivatives. For example, Nocardioides simplex is known for its 1,2-dehydrogenase activity, which can introduce a double bond at the C1-C2 position of the steroid nucleus. nih.govresearchgate.net Fungi such as Aspergillus and Rhizopus are commonly used for hydroxylation reactions, particularly at the 11α-position. google.com

In one study, the biotransformation of 6-dehydroprogesterone (a related pregnane) using Aspergillus niger yielded several hydroxylated and epoxidized products, including 11α-hydroxypregna-4,6-dien-3,20-dione. scispace.com Similarly, Rhizopus nigricans has also been used to produce 11α-hydroxypregna-4,6-dien-3,20-dione from the same precursor. scispace.com The fungus Botryodiplodia theobromae has been utilized for the synthesis of 6-dehydroprogesterone itself from progesterone. scispace.com

The following table summarizes some microbial transformations of pregnane compounds:

| Microorganism | Substrate | Key Transformation | Product(s) |

| Nocardioides simplex VKM Ac-2033D | Pregna-4,9(11)-diene-17α,21-diol-3,20-dione acetates | 1,2-dehydrogenation, deacetylation, 20β-reduction | Pregna-1,4,9(11)-triene derivatives nih.gov |

| Amycolatopsis mediterranei | 9β,10α-pregna-4,6-diene-3,20-dione | 11β-hydroxylation | 11β-Hydroxy-9β,10α-pregna-4,6-diene-3,20-dione google.com |

| Aspergillus niger | 6-Dehydroprogesterone | Hydroxylation, Epoxidation | 11α-hydroxypregna-4,6-dien-3,20-dione and other derivatives scispace.com |

| Rhizopus nigricans | 6-Dehydroprogesterone | Hydroxylation | 11α-hydroxypregna-4,6-dien-3,20-dione scispace.com |

| Botryodiplodia theobromae | Progesterone | Dehydrogenation | 6-Dehydroprogesterone scispace.com |

| Entomopathogenic Fungi (e.g., Beauveria bassiana) | Pregn-1,4-diene-3,20-dione | Hydroxylation | Various hydroxylated pregn-1,4-diene derivatives mdpi.com |

These biocatalytic methods provide a powerful toolkit for accessing a diverse range of pregnane derivatives that would be challenging to synthesize through purely chemical means.

Enzymatic Conversions in this compound Production

The production of this compound and its derivatives can be efficiently achieved through enzymatic conversions, offering a green alternative to traditional chemical methods. nih.gov Microbial transformation, a key biocatalytic process, leverages the metabolic pathways of various microorganisms to perform specific chemical reactions on steroid substrates. researchgate.net These reactions are prized for their high regio- and stereospecificity, which is often difficult to achieve through conventional synthesis. researchgate.net

One of the pivotal reactions in steroid synthesis is 1,2-dehydrogenation, which introduces a double bond in the A-ring of the steroid nucleus. This reaction is commonly catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD), found in various bacteria such as Nocardioides simplex and Mycobacterium species. researchgate.netnih.govresearchgate.net For instance, Nocardioides simplex VKM Ac-2033D has been effectively used for the 1,2-dehydrogenation of various steroid substrates, including those with a pregnane-like structure. researchgate.netresearchgate.net The efficiency of this bioconversion can be remarkably high, with reported yields often exceeding 80%. researchgate.net

Another critical enzymatic reaction is hydroxylation, which introduces a hydroxyl group at a specific position on the steroid skeleton. For example, the fungus Mucor racemosus can hydroxylate progesterone to produce 11α-hydroxyprogesterone. scispace.com This hydroxylation is a key step in the synthesis of corticosteroids. acs.org Similarly, cytochrome P450 enzymes, such as human P450c17 (CYP17A1), are capable of hydroxylating progesterone at the 16α and 17α positions. nih.gov

Derivatization of this compound via Biotransformation

Biotransformation is a powerful tool for the derivatization of this compound, leading to a diverse range of novel steroid compounds with potential therapeutic applications. nih.gov Microorganisms, particularly fungi, are widely employed for these transformations due to their rich enzymatic machinery. scispace.comnih.gov

Hydroxylation is a common derivatization reaction. For example, entomopathogenic filamentous fungi like Beauveria bassiana and Isaria fumosorosea can hydroxylate pregn-1,4-diene-3,20-dione at various positions, including 6β, 11α, 12β, and 17α, to produce a variety of hydroxylated derivatives. nih.gov One notable example is the biotransformation of pregn-1,4-diene-3,20-dione by Beauveria bassiana KCh J1.5, which yields 11α-hydroxypregn-1,4-diene-3,20-dione as the main product. nih.gov Further transformation can lead to dihydroxylated products like 6β,11α-dihydroxypregn-1,4-diene-3,20-dione. nih.gov

Besides hydroxylation, other enzymatic reactions such as epoxidation can also occur. Human cytochrome P450c17 (CYP17A1) has been shown to catalyze the 16α,17-epoxidation of pregna-4,16-diene-3,20-dione. nih.gov These derivatization reactions highlight the versatility of biotransformation in creating a wide array of steroid analogues from a single precursor.

Optimization of Biotransformation Conditions for Steroid Derivatives

To maximize the yield and efficiency of steroid biotransformation, optimization of various process parameters is crucial. nih.govmdpi.com Key factors that are often fine-tuned include the choice of microbial strain, medium composition, pH, temperature, substrate concentration, and the use of inducers or surfactants. nih.govscispace.commdpi.com

Response surface methodology (RSM) is a powerful statistical tool used to optimize these parameters. nih.gov For instance, in the biotransformation of phytosterols to androstenedione using Mycobacterium neoaurum, RSM was employed to identify the optimal conditions, which included the molar ratio of hydroxypropyl-β-cyclodextrin (HP-β-CD) to the phytosterol substrate and the substrate concentration. nih.gov The use of cyclodextrins like HP-β-CD is a common strategy to enhance the solubility of hydrophobic steroid substrates in the aqueous fermentation medium, thereby improving their bioavailability to the microbial cells. nih.gov

The duration of the biotransformation is another critical parameter. acs.org For example, in the production of hydrocortisone using Pichia pastoris, a 24-hour transformation period was found to be optimal, as longer durations did not improve the conversion efficiency and led to the formation of by-products. acs.org The concentration of the biocatalyst (wet biomass) also plays a significant role, with higher concentrations generally leading to increased conversion rates. acs.org

Interactive Data Table: Optimization of Progesterone Biotransformation by Mucor racemosus

| Parameter | Condition | Product Yield (11α-HP) | Total Conversion Efficiency |

| pH | 4.0 | - | - |

| 5.5 | 77.14 ± 1.41% | 96.48 ± 1.77% | |

| 7.0 | - | - | |

| 9.0 | - | - | |

| Yeast Extract (g/L) | 0.5 | - | - |

| 3.0 | 77.14 ± 1.41% | 96.48 ± 1.77% | |

| 4.0 | - | - | |

| Peptone (g/L) | 0.5 | - | - |

| 3.0 | 77.14 ± 1.41% | 96.48 ± 1.77% | |

| 4.0 | - | - | |

| Transformation Time (h) | 6 | - | - |

| 48 | 77.14 ± 1.41% | 96.48 ± 1.77% | |

| 96 | - | - | |

| Substrate Conc. (g/L) | 0.2 | 77.14 ± 1.41% | 96.48 ± 1.77% |

Data derived from a study on the biotransformation of progesterone by Mucor racemosus. The table showcases the optimal conditions found for maximizing the production of 11α-hydroxyprogesterone (11α-HP). scispace.com

Preparation of this compound Precursors and Intermediates

The synthesis of this compound often starts from readily available steroid precursors like progesterone or its derivatives. chemicalbook.com A common strategy involves the introduction of a double bond at the C6-C7 position of a pregna-4-ene-3,20-dione backbone.

One method for preparing a key precursor, 9β,10α-pregna-4,6-diene-3,20-dione, utilizes 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as the starting material. google.com This precursor undergoes deprotection under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione. google.com Subsequent rearrangement of this intermediate under alkaline conditions affords the desired 9β,10α-pregna-4,6-diene-3,20-dione. google.com

Another synthetic route involves the direct dehydrogenation of progesterone. For example, progesterone can be treated with chloranil in a suitable solvent system, such as butanone and water, to yield 6-dehydroprogesterone (this compound). chemicalbook.com This reaction can achieve high yields, with reported values around 95.8%. chemicalbook.com

The synthesis of other important intermediates, such as those required for the production of corticosteroids, often involves multiple chemical steps. For example, the introduction of a hydroxyl group at the C21 position typically involves a sequence of iodination, nucleophilic substitution with potassium acetate to form an acetate ester, and finally, hydrolysis under alkaline conditions. acs.org

Novel Synthetic Approaches and Process Optimization for this compound

Continuous innovation in synthetic methodologies is crucial for improving the efficiency, sustainability, and cost-effectiveness of this compound production.

Photoinduced Reaction Methodologies in Steroid Synthesis

Photoinduced reactions offer a powerful and selective tool for the synthesis and modification of complex molecules like steroids. iupac.orgacs.org These reactions, which utilize light to initiate chemical transformations, can often be performed under mild conditions and can lead to products that are not easily accessible through conventional thermal reactions. iupac.orgresearchgate.net

A key application of photochemistry in steroid synthesis is the generation of radical intermediates through photoinduced electron transfer (PET). nih.gov In a PET process, a photocatalyst, upon absorbing light, can either oxidize or reduce a substrate molecule, generating a radical ion. nih.gov This reactive intermediate can then undergo a variety of transformations, including cyclizations, rearrangements, and additions. nih.gov For instance, a short biomimetic synthesis of a steroid has been achieved using a photoinduced electron transfer and remote asymmetric induction. acs.org

Microreactors have emerged as a valuable technology for performing photochemical reactions. researchgate.net Their small channel dimensions allow for efficient light penetration, leading to highly efficient photo-radical reactions. researchgate.net The use of flow microreactors can significantly shorten reaction times and improve yields compared to traditional batch reactors. researchgate.net

Yield Enhancement and By-product Analysis in Production Processes

Maximizing the yield of the desired product while minimizing the formation of by-products is a primary goal in any chemical synthesis. In the context of this compound production, several strategies can be employed to achieve this.

In chemical synthesis, careful control of reaction conditions such as temperature, reaction time, and the choice of reagents and solvents is essential. For example, in the dehydrogenation of progesterone with chloranil, the reaction is typically carried out at a controlled temperature of 40-45°C for 3 hours under an inert atmosphere to achieve a high yield of 95.8% and a purity of 96.1%. chemicalbook.com

Furthermore, optimizing the downstream processing, including extraction and purification steps, is crucial for obtaining a high-purity product. Techniques such as recrystallization can be used to purify the final product and achieve high purity levels.

Interactive Data Table: Yield of 9-OH-4-HP from Phytosterols using Engineered M. neoaurum

| Phytosterol Concentration (g/L) | 9-OH-4-HP Yield (g/L) | 9-OH-AD Yield (g/L) | Molar Yield of 9-OH-4-HP (%) |

| 2 | 1.43 | 0.06 | 84.8 |

| 5 | 2.78 | 0.10 | - |

| 8 | 1.98 | 0.03 | - |

| 10 | 1.73 | 0.04 | - |

This table presents the results of the bioconversion of phytosterols to 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OH-4-HP) by a genetically modified strain of Mycobacterium neoaurum (ΔkstDΔhsd4AΔfadA5). The data highlights how substrate concentration affects the yield of the target product and a key by-product, 9-hydroxy-androst-4-ene-3,17-dione (9-OH-AD). nih.gov

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The introduction of various functional groups onto the this compound scaffold is achieved through a range of chemical transformations. These modifications are designed to alter the molecule's properties and biological interactions.

Halogenated Derivatives (e.g., Chlorinated, Brominated)

The introduction of halogen atoms, particularly chlorine and bromine, to the pregnane backbone can significantly influence the molecule's electronic properties and reactivity.

Chlorination is a common modification of the this compound structure. The synthesis of 6-chloro derivatives, such as 6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione, often involves a multi-step process. ontosight.ai A typical route may start with 9beta,10alpha-pregnane-5,7-diene-3,20-dione diethyl diacetal. This starting material undergoes deprotection in acidic conditions to form 9beta,10alpha-pregnane-4,7-diene-3,20-dione. A subsequent rearrangement under alkaline conditions yields 9beta,10alpha-pregnane-4,6-diene-3,20-dione, which is then chlorinated to produce the final product. The 6-chloro substituent has a strong electron-withdrawing effect, which can reduce the electron density at the C6–C7 bond.

Further halogenation can be achieved at other positions. For instance, (1α)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)this compound is a derivative featuring chlorine atoms at both the C1 and C6 positions. The synthesis of various halogenated pregnanes, including chloro and fluoro derivatives, serves as a method to probe the mechanisms of steroid hydroxylases. nih.gov Studies have also reported the synthesis of 3-substituted pregna-4,16-diene-6,20-dione derivatives where the presence of halogens (chlorine, bromine, iodine) appears to enhance certain biological inhibitory activities. nih.govresearchgate.net

| Derivative Type | Starting Material | Key Reagents/Conditions | Resulting Derivative | Ref. |

| Chlorination | 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal | 1. Acidic deprotection2. Alkaline rearrangement3. Chlorination | 6-Chloro-9β,10α-pregna-4,6-diene-3,20-dione | |

| Dichlorination | Progesterone derivative | N/A | (1α)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)this compound | |

| Halogenation | 16-dehydropregnenolone acetate | Multi-step synthesis | 3-substituted pregna-4,16-diene-6,20-dione derivatives (Cl, Br, I) | nih.govresearchgate.net |

Hydroxylated Derivatives

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a key transformation in steroid chemistry, often mediated by microbial systems.

Microbial transformation is an effective method for producing hydroxylated derivatives of this compound. For example, the fungus Cunninghamella blakesleeana has been used for the monohydroxylation of melengestrol acetate, a related compound, at the C-11 position, yielding 17α-acetoxy-11β-hydroxy-6-methyl-16-methylenethis compound. scispace.com Similarly, 11α-Hydroxythis compound is a known hydroxylated derivative. echemi.com

The bacterium Nocardioides simplex VKM Ac-2033D is noted for its high 1(2)-dehydrogenase activity, which is often accompanied by deacetylation reactions, leading to the formation of hydroxysteroids from acetylated precursors. researchgate.net This demonstrates the utility of microorganisms in performing specific and selective hydroxylations on the steroid nucleus that can be challenging to achieve through conventional chemical methods. researchgate.net

| Derivative Type | Starting Material/Method | Key Reagents/Conditions | Resulting Derivative | Ref. |

| Hydroxylation | Melengestrol Acetate | Microbial transformation with Cunninghamella blakesleeana | 17α-acetoxy-11β-hydroxy-6-methyl-16-methylenethis compound | scispace.com |

| Hydroxylation | Acetylated Pregnane Precursor | Microbial transformation with Nocardioides simplex VKM Ac-2033D | Hydroxysteroids | researchgate.net |

Alkylated and Acylated Derivatives

The addition of alkyl and acyl groups to the this compound structure can be accomplished through various synthetic reactions, including dehydrogenation and acylation.

A common method to introduce the 4,6-diene system is through dehydrogenation using reagents like chloranil (tetrachloro-1,4-benzoquinone). For example, 17-acetoxypregn-4-ene-3,20-dione can be refluxed with chloranil in a mixture of glacial acetic acid and toluene to yield 17-acetoxythis compound. umich.edu

Alkylated derivatives, such as 6-methyl-4,6-pregnadiene-3,20-dione, can be synthesized from the corresponding 6α-methylprogesterone by refluxing with chloranil and p-toluenesulfonic acid in xylene. google.com The acylation of hydroxylated precursors is also a common strategy. The synthesis of 6-methyl-17α-hexanoyloxy-4,6-pregnadiene-3,20-dione is achieved by treating 6-methyl-17α-hydroxy-4,6-pregnadiene-3,20-dione with caproic anhydride and p-toluenesulfonic acid. google.com

Furthermore, the simultaneous isomerization of a 4-ene to a 4,6-diene system and acylation at the C-17 position has been reported. For instance, 17α-hydroxy-6-methylenepregn-4-ene-3,20-dione can be converted to 17α-hydroxy-6-methylthis compound 17-acetate using acetic anhydride and p-toluenesulfonic acid. epo.org

| Derivative Type | Starting Material | Key Reagents/Conditions | Resulting Derivative | Ref. |

| Acylation | 17-Acetoxypregn-4-ene-3,20-dione | Chloranil, glacial acetic acid, toluene | 17-Acetoxythis compound | umich.edu |

| Alkylation | 6α-Methylprogesterone | Chloranil, p-toluenesulfonic acid, xylene | 6-Methyl-4,6-pregnadiene-3,20-dione | google.com |

| Acylation | 6-Methyl-17α-hydroxy-4,6-pregnadiene-3,20-dione | Caproic anhydride, p-toluenesulfonic acid | 6-Methyl-17α-hexanoyloxy-4,6-pregnadiene-3,20-dione | google.com |

| Isomerization & Acylation | 17α-Hydroxy-6-methylenepregn-4-ene-3,20-dione | Acetic anhydride, p-toluenesulfonic acid | 17α-Hydroxy-6-methylthis compound 17-acetate | epo.org |

Nor- and Homo-Pregnane Derivatives

Modifications involving the contraction (nor-) or expansion (homo-) of the steroid rings or alterations to the side chain length lead to nor- and homo-pregnane derivatives. These structural changes can profoundly impact the molecule's fit within receptor binding pockets.

The synthesis of D-homo-pregnane derivatives, where the five-membered D-ring is expanded to a six-membered ring, has been explored. Research into 5α-reductase inhibitors led to the synthesis of 17α-hydroxy-17β-methyl-16β-phenyl-D-homoandrosta-1,4,6-triene-3,20-dione and its 17α-acetoxy analog from 16-dehydropregnenolone acetate. jst.go.jp Although these are androstane derivatives, the synthetic principles for D-ring expansion are relevant to the pregnane series.

The synthesis of 19-nor derivatives, which lack the methyl group at the C-10 position, is another significant modification in steroid chemistry, though specific examples starting directly from this compound are less commonly detailed in the provided context. These derivatives often exhibit altered hormonal activity profiles.

Biological Activities and Pharmacological Mechanisms of Pregna-4,6-diene-3,20-dione

Progestogenic Activity and Receptor Interactions of Pregna-4,6-diene-3,20-dione

The primary biological activity of this compound and its derivatives is their progestogenic effect, which is mediated through interaction with progesterone receptors (PRs). smolecule.comcymitquimica.com These receptors are nuclear hormone receptors that regulate gene expression in response to hormone binding. doctorlib.org

This compound and its analogs are designed to bind to progesterone receptors. smolecule.com The specific structural modifications, such as the Δ4,6-diene system, are intended to enhance selectivity for PRs. smolecule.com Studies have shown that the introduction of a double bond at the 6-position can alter the binding affinity compared to progesterone. ontosight.ai

In a comparative study, this compound demonstrated a high binding affinity for the membrane progesterone receptor α (mPRα), with a relative binding affinity (RBA) of 98.9% compared to progesterone (100.0%). nih.gov This indicates that the additional double bond at the 6-position has little to no negative influence on its ability to bind to this specific receptor subtype. nih.gov

For the nuclear progesterone receptor (nPR), derivatives of this compound have also been evaluated. For instance, the introduction of substituents at the C-7 position, a modification made from this compound, was hypothesized to reduce affinity for the progesterone receptor. acs.org One such C-7 substituted analog was found not to bind to the PGR, which was a desired outcome for that particular study aiming to reduce progestogenic side effects. nih.gov

The stereochemistry of the steroid is crucial for its interaction with the progesterone receptor. ontosight.ai The specific three-dimensional conformation of the molecule, influenced by its functional groups, optimizes its fit within the ligand-binding domain of the receptor.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference |

| Progesterone | mPRα | 100.0 | nih.gov |

| This compound | mPRα | 98.9 | nih.gov |

Upon binding to the progesterone receptor, this compound initiates a cascade of molecular events that constitute signal transduction. doctorlib.org The binding of the ligand to the receptor induces a conformational change in the receptor protein. This altered receptor can then interact with other proteins and DNA to modulate gene expression. doctorlib.org

The signal transduction pathways for steroid hormones like this compound are complex and can involve multiple mechanisms. The classical pathway involves the ligand-activated receptor binding to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. doctorlib.org However, non-classical pathways also exist where the receptor interacts with other transcription factors or signaling molecules, influencing gene expression indirectly. doctorlib.org For instance, progesterone receptors can affect cellular proliferation and differentiation through these pathways. drugbank.com

Derivatives of this compound can also modulate signal transduction pathways. For example, dydrogesterone, which is (9β,10α)-pregna-4,6-diene-3,20-dione, has been shown to down-regulate neurokinin 1 receptor expression on lymphocytes, suggesting an interaction with specific signaling cascades. fu-berlin.deresearchgate.net

The ultimate outcome of the interaction between this compound and its receptor is the modulation of gene expression, which in turn alters cellular function. cymitquimica.comdoctorlib.orgcymitquimica.com By binding to progesterone receptors, the compound can mimic the effects of natural progesterone, influencing a variety of physiological processes. cymitquimica.com

The specific genes that are regulated by this compound are dependent on the cell type and the presence of other co-regulatory proteins. In general, progestins can regulate genes involved in the menstrual cycle, pregnancy, and embryogenesis. cymitquimica.com For example, they play a crucial role in preparing the endometrium for embryo implantation. cymitquimica.com

The modulation of gene expression by progestins can also have therapeutic applications. For instance, some progestins are investigated for their potential antitumor activity by modulating hormone-sensitive tumors. smolecule.com

This compound is a synthetic derivative of progesterone and shares a similar core structure. ontosight.ai The key difference is the presence of an additional double bond at the 4,6-position in the steroid nucleus. cymitquimica.com This modification was a strategic development in medicinal chemistry to potentially enhance the compound's properties compared to natural progesterone. smolecule.com

In terms of receptor binding, this compound shows a comparable affinity for the membrane progesterone receptor α (mPRα) as progesterone. nih.gov This suggests that for this particular receptor, the structural modification does not significantly hinder its binding capability. nih.gov

Modulation of Gene Expression and Cellular Function

Modulation of Other Steroid Hormone Receptors by this compound and its Analogs

While the primary activity of this compound is progestogenic, its interaction with other steroid hormone receptors is also a subject of investigation.

Some studies have investigated the potential for this compound and its analogs to interact with estrogen receptors (ERs) and potentially exert antagonistic effects on estrogen signaling pathways. smolecule.com The structural modifications in synthetic progestins like this compound are sometimes designed to minimize estrogenic activity. smolecule.com

Glucocorticoid and Mineralocorticoid Receptor Selectivity

The selectivity of this compound derivatives for glucocorticoid (GR) and mineralocorticoid receptors (MR) is a key aspect of their pharmacological profile. Dydrogesterone, for instance, exhibits antagonist activity at both receptors, with reported IC50 values of 363 nM for the GR and 82.7 nM for the MR. caymanchem.com Despite this, it is generally considered to have minimal interaction with these receptors in a clinical context. rsc.org

In contrast, other derivatives show high selectivity. Research has demonstrated that specific 17α-acetoxy-pregn-4,6-diene-3,20-dione derivatives did not bind to either GR or MR, suggesting a high degree of selectivity for other receptors. researchgate.net The structural analog Cyproterone acetate is known to possess weak glucocorticoid activity. nih.gov

The principle of receptor selectivity is critical in drug design, where the goal is often to target one receptor type while avoiding others to minimize off-target effects. google.com For example, the synthetic steroid Prednisolone, which has a related pregna-1,4-diene-3,20-dione structure, selectively binds to both GR and MR over androgen or estrogen receptors. lipidmaps.org Mifepristone, a potent GR antagonist, notably does not bind to the mineralocorticoid receptor. oup.com

Table 2: Glucocorticoid and Mineralocorticoid Receptor Antagonist Activity of Dydrogesterone

| Receptor | IC50 Value | Source |

|---|---|---|

| Glucocorticoid Receptor (GR) | 363 nM | caymanchem.com |

| Mineralocorticoid Receptor (MR) | 82.7 nM | caymanchem.com |

Enzymatic Inhibition and Modulatory Effects of this compound Derivatives

Beyond direct receptor binding, these compounds can modulate the activity of key enzymes involved in steroid synthesis and metabolism.

5α-Reductase Inhibition Research

The enzyme 5α-reductase is responsible for converting testosterone into the more potent androgen, DHT. researchgate.net Inhibition of this enzyme is a therapeutic strategy for androgen-dependent conditions. urology-textbook.com Research has shown that certain derivatives of this compound are effective inhibitors of 5α-reductase.

Studies have indicated that the presence of an acetoxy group at the C-17 position is a crucial requirement for the inhibition of 5α-reductase. tandfonline.com Furthermore, the 4,6-diene-3,20-dione moiety appears to contribute to a higher inhibitory effect. jst.go.jp One study found that derivatives of 16β-methyl-4,6-pregnadiene-3,20-dione exhibited more potent in vitro and in vivo 5α-reductase inhibition than Finasteride, a well-known inhibitor. tandfonline.com However, other research has shown that the presence of a double bond in the B ring of the steroid nucleus can decrease the inhibitory potency. tandfonline.com In contrast, some C21 steroid derivatives featuring a 4,6-diene-20-one structure displayed no inhibitory activity toward the 5α-reductase enzyme. nih.gov

Table 3: 5α-Reductase Inhibitory Activity of Selected Steroids

| Compound Class | Key Structural Feature | Inhibitory Activity | Source |

|---|---|---|---|

| 16β-methyl-4,6-pregnadiene-3,20-dione derivatives | 17α-ester side chain | Higher than Finasteride | tandfonline.com |

| 6-Chloro-17α-hydroxythis compound derivatives | 17α-acetoxy group | Inhibition observed | tandfonline.com |

| Pregnane derivatives | 4,6-diene-3,20-dione moiety & C-17 ester | Higher inhibitory effect | jst.go.jp |

| C21 Steroids | 4,6-diene-20-one structure | No inhibition | nih.gov |

Other Steroidogenic Enzyme Modulation

Derivatives of this compound can also influence other enzymes in the steroidogenic pathway. Cyproterone acetate, for example, can exert a negative feedback effect on the hypothalamus and pituitary gland, which leads to a decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.com This antigonadotropic effect consequently reduces the production of androgens like testosterone. wikipedia.org

Similarly, the related compound pregna-4,20-dien-3,6-dione has been found to lower LH and testosterone levels in male subjects following administration. wikipedia.org Furthermore, the core structure of pregna-4,16-diene-3,20-dione has been used as a substrate to investigate the activity of crucial steroidogenic enzymes like CYP17A1 and CYP21A2, which are involved in the synthesis of various steroid hormones. acs.org

Cellular and Tissue-Specific Effects of this compound

The interaction of these compounds with their molecular targets translates into specific effects at the cellular and tissue level.

Myometrial Contractility Modulation Mechanisms

The modulation of uterine myometrial contractility is a critical aspect of reproductive physiology, primarily governed by progesterone signaling. Progesterone, acting through its receptors (PR-A and PR-B), is essential for maintaining the quiescence of the uterine muscle during pregnancy. nih.govoup.com A withdrawal of progesterone's effects is a key trigger for the onset of labor. oup.com

This compound derivatives with progestogenic activity can mimic the action of progesterone. Dydrogesterone is a potent agonist of progesterone receptors, with a half-maximal effective concentration (EC50) of 12.3 nM. caymanchem.com By activating these receptors in the myometrium, such compounds can reinforce the quiescent state of the uterus. This mechanism is supported by findings that Dydrogesterone can protect against stress-induced abortion in animal models, an effect attributed to its ability to suppress uterine contractility. caymanchem.comscispace.com This action contrasts with that of progesterone receptor antagonists, such as mifepristone, which block progesterone signaling and thereby increase myometrial contractility. oup.com

Influence on Cell Proliferation (e.g., Cancer Cell Lines)

Derivatives of this compound have demonstrated notable antiproliferative effects across various cancer cell lines. This activity is often linked to their interaction with hormone receptors, leading to the modulation of cell growth and division.

One prominent derivative, nomegestrol acetate (17α-acetoxy-6-methyl-19-nor-pregna-4,6-diene-3,20-dione), has been shown to inhibit the proliferation of T47-D human breast cancer cells in a dose-dependent manner. nih.gov This inhibitory effect is consistent with the antiproliferative actions of other synthetic progestins on human breast cancer cells under estrogenic conditions. nih.gov Studies on these cells revealed that treatment with nomegestrol acetate at concentrations near its binding affinity for the progesterone receptor (PgR) resulted in an 80% decrease in PgR content. nih.gov

Similarly, another derivative, (1α)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)this compound, was found to significantly inhibit cell growth in hormone-sensitive cancer cell lines. Its mechanism involves blocking androgen receptor activity, which was quantified using cell viability assays that showed a dose-dependent response.

Investigations into naturally occurring pregnanes have also yielded compounds with cytotoxic properties. A study of compounds isolated from Nerium oleander evaluated their effects on several human cell lines. acs.org Notably, 12β-hydroxypregna-4,6,16-triene-3,20-dione (neridienone A) exhibited significant cell growth inhibition against VA-13 (malignant tumor cells) and HepG2 (human liver tumor cells). acs.org Other related pregnanes isolated from the same source, such as 21-hydroxypregna-4,6-diene-3,12,20-trione, were also evaluated for their cytotoxic potential. acs.org

| Compound | Cell Line(s) | Observed Effect | Mechanism/Note |

|---|---|---|---|

| Nomegestrol acetate | T47-D (Human Breast Cancer) | Dose-dependent inhibition of proliferation. nih.gov | Associated with an 80% decrease in progesterone receptor content. nih.gov |

| (1α)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)this compound | Hormone-sensitive cancer cell lines | Significant inhibition of cell growth. | Blocks androgen receptor activity. |

| 12β-hydroxypregna-4,6,16-triene-3,20-dione (Neridienone A) | VA-13 (Malignant Tumor), HepG2 (Liver Tumor) | Significant cell growth inhibition. acs.org | A naturally occurring pregnane derivative. acs.org |

Anti-inflammatory and Immunosuppressive Potentials

The this compound scaffold is integral to several compounds that exhibit potent anti-inflammatory and immunosuppressive activities. These properties often arise from their ability to function as corticosteroids, binding to glucocorticoid receptors and modulating gene expression related to inflammation and immune function. cymitquimica.combiosynth.com

For instance, (11β)-11,17,21-trihydroxythis compound, a known impurity of hydrocortisone, possesses anti-inflammatory and immunosuppressive characteristics. cymitquimica.com Its mechanism involves binding to glucocorticoid receptors, which in turn influences gene expression and cellular functions related to the immune response. cymitquimica.com Similarly, other synthetic corticosteroids with related structures, such as those with a pregna-4,8-diene or pregna-1,4-diene backbone, are employed for their anti-inflammatory and immunosuppressive effects in treating conditions like arthritis, allergies, and autoimmune disorders. biosynth.comcymitquimica.com

The immunomodulatory effects are not limited to glucocorticoid action. Dydrogesterone, which has a 9β,10α-pregna-4,6-diene-3,20-dione structure, has been shown to modulate immune responses by normalizing immune cell ratios and suppressing the production of pro-inflammatory cytokines like TNF-α. Furthermore, the anti-inflammatory activity of some naturally derived pregnanes has been linked to the inhibition of intercellular adhesion molecule-1 (ICAM-1) induction, as seen with 12β-hydroxypregna-4,6,16-triene-3,20-dione (neridienone A). acs.org

Structure-Activity Relationships of this compound Derivatives

Impact of Substituent Position and Nature on Biological Profile

The type and location of functional groups on the this compound framework significantly influence its interaction with biological targets.

Substitutions at C-6: The C-6 position is a key site for modification. Studies have shown that α-substitution at C-6 with small, sterically favorable groups like methyl (-CH3), chloro (-Cl), or bromo (-Br) strongly enhances binding activity at certain receptors. nih.gov Conversely, larger or more polar groups such as ethoxy (-OC2H5), acetate (-OAc), or hydroxyl (-OH) at the C-6 position can eliminate binding activity. nih.gov The introduction of a fluorine atom (-F) or a methoxy group (-OCH3) tends to result in weak binding. nih.gov For example, chlormadinone acetate (17α-acetoxy-6-chlorothis compound) is identified as a particularly potent analog due to the C-6 chloro group. nih.gov The optimal balance of electronegativity and steric size of chlorine appears to maximize potency compared to bulkier substituents like bromo or azido groups, which can reduce receptor affinity.

Substitutions at C-17: The 17α-acetoxy group is a common feature in many biologically active progesterone derivatives. nih.gov However, other substitutions at this position can have varied effects. A large ester side chain, such as a 17-caproyloxy group, can lead to poor affinity for the progesterone membrane receptor α (mPRα), even while the compound remains a potent progestin through the nuclear progesterone receptor (nPR). nih.gov The nature of ester groups at C-17 can also influence activity; for example, the position of a fluorine atom on a phenyl ring within a benzoate ester at C-17 was found to affect binding activity, with the meta position being optimal for progesterone receptor binding. researchgate.net

Other Substitutions: The introduction of a double bond at C-6 to form the 4,6-diene system from a pregna-4-ene structure has been observed to have little influence on binding affinity for mPRα. nih.gov However, substituents at other positions, such as a 7α-methyl group, can decrease binding affinity. nih.gov The lipophilicity conferred by various substituents has been shown to correlate with androgen receptor binding affinity. researchgate.net

| Position | Substituent | Effect on Activity/Binding | Example Compound/Context |

|---|---|---|---|

| C-6 (α-position) | -CH3, -Cl, -Br | Strongly enhances activity. nih.gov | Chlormadinone acetate (6-chloro derivative) is highly potent. nih.gov |

| -F, -OCH3 | Promotes weak binding. nih.gov | General structure-activity relationship studies. nih.gov | |

| -OC2H5, -OAc, -OH | Eliminates binding activity. nih.gov | General structure-activity relationship studies. nih.gov | |

| C-17 (α-position) | -Acetoxy | Common feature in potent progesterone derivatives. nih.gov | Chlormadinone acetate, Nomegestrol acetate. nih.govnih.gov |

| -Caproyloxy | Poor affinity for mPRα, but potent via nPR. nih.gov | 17-caproyloxyprogesterone. nih.gov | |

| C-7 (α-position) | -Methyl | Decreases binding affinity. nih.gov | RMI 12936 (an androstene derivative). nih.gov |

Stereochemical Influence on Receptor Binding and Activity

The three-dimensional arrangement of the steroid nucleus is fundamental to its biological function. Specific stereoisomers can exhibit vastly different affinities for receptors and, consequently, different pharmacological effects.

The stereochemistry of this compound derivatives is crucial for their biological activity. ontosight.ai A key example is the 9β,10α-configuration, often referred to as a "retro-steroid" structure. This configuration is found in dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) and is critical to its strong progestogenic effects. The unique bent shape of these retro-steroids distinguishes them from the flatter, classic 9α,10β-progesterone structure, leading to a different interaction with the progesterone receptor. The stereochemistry at these positions (9β,10α) is noted as playing a crucial role in determining biological activity and receptor binding affinity. cymitquimica.com

Furthermore, the conformation of the steroid rings is affected by its substituents. The 4,6-diene system causes the A-ring to adopt a distorted half-chair conformation. The introduction of substituents can induce further conformational changes. For example, a 1α-chloromethyl group can create a steric clash with the C19 methyl group, increasing the torsional strain of the A-ring and significantly reducing binding affinity for progesterone receptors compared to analogs without this feature. The stereochemistry at other centers, such as the 5α- or 5β-configuration in related progesterone derivatives, can also influence receptor binding, often resulting in weaker activity. nih.gov

Metabolic Pathways and Biotransformation Studies of Pregna-4,6-diene-3,20-dione

In Vivo Metabolism of Pregna-4,6-diene-3,20-dione (Dydrogesterone)

The in vivo metabolism of dydrogesterone is characterized by rapid and substantial conversion into several metabolites. The primary route of metabolism involves the reduction of the 20-keto group, leading to the formation of its major active metabolite.

Identification and Structural Characterization of Major Metabolites

Following oral administration, dydrogesterone is extensively metabolized. The most significant metabolite is 20α-dihydrodydrogesterone (DHD), which is formed through the reduction of the 20-keto group. wikipedia.orgnih.gov This metabolite is considered the main active form and is found in plasma at substantially higher concentrations than the parent drug. wikipedia.orge-lactancia.org Studies have shown that the peak plasma levels and area-under-the-curve (AUC) for DHD are significantly higher than for dydrogesterone. wikipedia.org

Human urinary metabolite analysis has identified three primary metabolites after the administration of radiolabeled dydrogesterone. These are:

20α-hydroxy-9β,10α-pregna-4,6-diene-3-one (DHD) : This is the major metabolite, accounting for approximately 52% of the urinary radioactivity. nih.gov

21-hydroxy-9β,10α-pregna-4,6-diene-3,20-dione : This metabolite represents about 18% of the urinary radioactivity. nih.gov

16α-hydroxy-9β,10α-pregna-4,6-diene-3,20-dione : This is a minor metabolite, constituting around 1% of the urinary radioactivity. nih.gov

A key characteristic of all identified metabolites is the retention of the 4,6-diene-3-one structure from the parent compound. nih.govfda.gov.ph The metabolites are primarily excreted in the urine as glucuronic acid conjugates. nih.gov

Enzymatic Systems Involved in Hepatic Metabolism (e.g., AKR1C1, AKR1C3, CYP3A4)

The metabolic conversion of dydrogesterone in the liver is predominantly carried out by cytosolic and microsomal enzymes.

Aldo-Keto Reductases (AKRs) : The formation of the major active metabolite, 20α-DHD, is catalyzed primarily by aldo-keto reductase 1C1 (AKR1C1) located in the human liver cytosol. e-lactancia.orgresearchgate.netnih.gov AKR1C3 also contributes to this conversion, but to a lesser extent. researchgate.netnih.gov Studies have shown that AKR1C1 has a higher catalytic efficiency for converting dydrogesterone compared to AKR1C3. researchgate.netnih.gov The production of 20α-DHD occurs exclusively in the cytosol. researchgate.netdrugbank.com

Species-Specific Metabolic Differences

Studies investigating the metabolism of dydrogesterone across different animal species have revealed notable variations. The metabolic patterns in rats, dogs, and mice show substantial differences from each other and from those observed in rabbits and rhesus monkeys. nih.gov The metabolic profiles of the rabbit and rhesus monkey, however, exhibit some similarities to the human metabolic pattern. nih.gov It has been concluded that the rabbit is the most suitable animal model for studying the metabolic fate of dydrogesterone as it most closely resembles that in humans. nih.gov

Microbiological and Enzymatic Transformations in Vitro

In vitro studies using microorganisms and isolated enzymes have provided valuable insights into the specific metabolic transformations of this compound, particularly highlighting the potential for regioselective and stereoselective reactions.

Regioselective and Stereoselective Hydroxylations by Microorganisms

Microbial transformation studies have demonstrated the capability of various microorganisms to introduce hydroxyl groups at specific positions on the dydrogesterone steroid nucleus.

Fungal Transformations : Fermentation of dydrogesterone with the fungus Gibberella fujikuroi has been shown to yield 20R-hydroxy-9β,10α-pregna-4,6-diene-3-one, 17β-hydroxy-9β,10α-androsta-4,6-diene-3-one, and 9β,10α-androsta-4,6-diene-3,17-dione. jbiochemtech.com Another study using Rhizopus stolonifer resulted in the production of 9β,12β-dihydroxy-9β,10α-pregna-4,6-diene-3,20-dione. jcsp.org.pkresearchgate.net Cell suspension cultures of Azadirachta indica have been used to produce 20R-hydroxy-9β,10α-pregna-4,6-diene-3-one. researchgate.net

Bacterial Transformations : Microorganisms of the species Amycolatopsis mediterranei are capable of introducing an 11β-hydroxy group into the dydrogesterone molecule. google.comgoogle.com

These microbial transformation studies showcase the potential of biocatalysis to generate novel derivatives of dydrogesterone with specific structural modifications, which can be valuable for structure-activity relationship studies and the development of new therapeutic agents. chemimpex.com

Dehydrogenation and Deacetylation Processes

Dehydrogenation is a critical metabolic reaction for steroid compounds. In analogs of this compound, this process often involves the introduction of a double bond at the C-1,2 position, converting a 4-ene or 4,6-diene steroid into a 1,4-diene or 1,4,6-triene derivative, respectively. researchgate.net This reaction is frequently catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase, found in various microorganisms like Nocardioides simplex. researchgate.netresearchgate.net Studies on acetylated pregnane analogs show that 1(2)-dehydrogenation can occur concurrently with deacetylation, where acetyl groups are removed from the steroid nucleus. researchgate.netnih.gov The sequence and prevalence of these reactions can be influenced by the specific transformation conditions. researchgate.net Chemical methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also achieve 1(2)-dehydrogenation.

Microbial transformation studies on acetylated pregna-4,9(11)-diene derivatives by Nocardioides simplex VKM Ac-2033D have identified metabolic pathways that include both 1(2)-dehydrogenation and deacetylation. researchgate.netnih.gov The investigation revealed the presence of both soluble and membrane-associated steroid esterases in the microorganism, facilitating the deacetylation process. researchgate.net

Epoxidation and Reduction Reactions

Epoxidation and reduction are significant biotransformation pathways for this compound and its derivatives. Epoxidation involves the formation of an epoxide ring across a double bond. For instance, the biotransformation of 6-dehydroprogesterone (this compound) by the fungus Aspergillus niger results in the formation of 6α,7α-epoxypregna-4-ene-3,20-dione. nih.gov Similarly, treating a related compound, 4,6-pregnadiene-17α-ol-3,20-dione-17-acetate, can generate a 6,7α-epoxide intermediate. Studies using human cytochrome P450 enzymes have also revealed occult epoxidase activities. Human P450c17 (CYP17A1) can catalyze the 16α,17-epoxidation of pregna-4,16-diene-3,20-dione. nih.govacs.org

Reduction reactions typically target the ketone groups or double bonds within the steroid structure. The 20-carbonyl group is a common site for reduction, leading to the formation of 20α-hydroxy or 20β-hydroxy metabolites. researchgate.netnih.govoup.com For example, the principal metabolite of cyproterone (a chlorinated derivative of pregna-4,6-diene) in plasma is the 20α-hydroxy derivative. oup.com Microbial studies have demonstrated that organisms like Fusarium solani can reduce the C20-carbonyl group of related steroid epoxides. semanticscholar.org

Identification of Novel Biotransformation Products

Microbial fermentation is a powerful tool for generating and identifying novel metabolites of steroid compounds. Incubation of 6-dehydroprogesterone (this compound) with various fungal strains has led to the isolation and characterization of several new and known biotransformation products.

A study involving the fungus Aspergillus niger identified three novel metabolites of 6-dehydroprogesterone. These include two unique chlorohydrin derivatives, which are rare in steroid metabolism. The structures were identified through spectroscopic analysis. nih.gov

Table 1: Biotransformation Products of 6-Dehydroprogesterone by Aspergillus niger nih.gov

| Compound Type | Metabolite Name | Key Structural Feature |

|---|---|---|

| New Metabolite | 6β-chloro-7α,11α-dihydroxypregna-4-ene-3,20-dione | Chlorohydrin moiety, 11α-hydroxylation |

| New Metabolite | 7α-chloro-6β,11α-dihydroxypregna-4-ene-3,20-dione | Chlorohydrin moiety, 11α-hydroxylation |

| New Metabolite | 6α,7α-epoxy-11α-hydroxypregna-4-ene-3,20-dione | 6α,7α-epoxidation, 11α-hydroxylation |

| Known Metabolite | 6α,7α-epoxypregna-4-ene-3,20-dione | 6α,7α-epoxidation |

| Known Metabolite | 11α-hydroxythis compound | 11α-hydroxylation |

Furthermore, studies on closely related pregnane diene acetates with Nocardioides simplex have identified a suite of metabolites resulting from dehydrogenation, deacetylation, and reduction reactions. researchgate.netnih.gov

Table 2: Identified Metabolites from Pregna-4,9(11)-diene-17α,21-diol-3,20-dione Acetates by Nocardioides simplex researchgate.netnih.gov

| Precursor | Metabolite | Transformation Pathway(s) |

|---|---|---|

| 21-acetate (I) | pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate (II) | 1(2)-dehydrogenation |

| 21-acetate (I) | pregna-4,9(11)-diene-17α,21-diol-3,20-dione (III) | Deacetylation |

| 21-acetate (I) | pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione (IV) | 1(2)-dehydrogenation, Deacetylation |

These studies underscore the diverse metabolic capabilities of microorganisms in modifying the core structure of this compound and its analogs.

Pharmacokinetic Modeling and Prediction for this compound Analogs

Predicting the pharmacokinetic (PK) behavior of steroid analogs is essential for their development. Advanced modeling techniques, including in vitro to in vivo extrapolation and physiologically based pharmacokinetic modeling, are employed for this purpose.

In Vitro to In Vivo Extrapolation (IVIVE)

In vitro to in vivo extrapolation (IVIVE) is a method used to predict the in vivo pharmacokinetics of a drug from in vitro data. toxicology.org This approach typically integrates data from various in vitro assays, such as those measuring metabolic rates in liver microsomes or hepatocytes and cell permeability (e.g., Caco-2 assays), to forecast in vivo parameters like clearance and bioavailability.

However, for progestins, which are analogs of this compound, significant challenges exist with IVIVE. There is a recognized lack of robust in vitro testing and established IVIVE procedures, particularly for metabolism mediated by phase II enzymes. nih.gov This gap makes it difficult to accurately predict clinically significant drug-drug interactions (DDIs) for this class of compounds. nih.gov The uncertainties in IVIVE also stem from assumptions about the equivalence of chemical concentration ratios between in vitro cell culture media and in vivo blood-to-tissue environments, and the differences between static in vitro exposures and dynamic in vivo processes. toxicology.org

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Physiologically based pharmacokinetic (PBPK) models are mechanistic computer models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. tandfonline.com These models incorporate physiological parameters (e.g., organ volumes, blood flow rates) and drug-specific properties to predict concentration-time profiles in various tissues. tandfonline.comnih.govnih.gov

For progestins, there is a scarcity of published PBPK models, which limits the ability to prospectively predict their DDI potential. nih.govnih.govresearchgate.net Regulatory acceptance of PBPK modeling for oral contraceptives has often been restricted to the estrogen component, with extrapolation to the progestin component being discouraged. nih.govresearchgate.net

Recent efforts have focused on developing and validating PBPK models for several prominent progestins, including dienogest, drospirenone, levonorgestrel, and norethindrone, within a single software platform. nih.govnih.gov These models were developed using clinical PK study data and have been validated by assessing their ability to predict the effects of known CYP3A4 inhibitors (like ketoconazole) and inducers (like rifampicin) on progestin exposure. nih.govresearchgate.net The successful development of these models provides a greater capability to prospectively model clinical DDIs and supports model-informed decision-making in drug development. nih.govnih.gov

Table 3: Key Aspects of PBPK Model Development for Progestin Analogs nih.govnih.gov

| Progestin Analog | Modeling Platform | Key Model Features | Validation Approach |

|---|---|---|---|

| Dienogest (DNG) | Simcyp | First-order oral absorption, full distribution model | Recovery of observed DDI with CYP3A4 modulators |

| Drospirenone (DRSP) | Simcyp | Advanced Dissolution, Absorption, and Metabolism (ADAM) model, full distribution | Recovery of observed DDI with CYP3A4 modulators |

| Levonorgestrel (LNG) | Simcyp | Developed using clinical PK studies | Recovery of observed DDI with CYP3A4 modulators |

These PBPK models represent a significant step forward in understanding and predicting the complex pharmacokinetics of this compound analogs.

Analytical Methodologies in Pregna-4,6-diene-3,20-dione Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural analysis of pregnane compounds, providing insights into their atomic composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Pregnane Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural confirmation of pregnane compounds like Pregna-4,6-diene-3,20-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework of a molecule.

In the structural elucidation of new pregnane glycosides, 1D and 2D-NMR, in conjunction with High-Resolution Mass Spectrometry (HRMS), are powerful tools. researchgate.net The chemical shifts of anomeric carbon atoms in ¹³C NMR spectra can help determine the nature of glycosidic linkages. journals.co.za Furthermore, NOESY experiments can establish the stereochemistry of the molecule by revealing through-space interactions between protons. nih.govrsc.orgrsc.org For example, in the analysis of a fluorinated corticosteroid, a combination of COSY and NOE difference spectra was used to analyze the proton spectrum, while a heteronuclear COSY-type experiment confirmed long-range fluorine-proton couplings. nih.gov

A study on the microbial conversion of a pregnane derivative utilized ¹H NMR spectroscopy, alongside mass spectrometry, to confirm the structures of the resulting metabolites. researchgate.net The specific chemical shifts observed in the NMR spectrum provide characteristic signals for different protons within the pregnane skeleton. For a related compound, Pregna-4,9(11)-diene-3,20-dione, characteristic proton signals were observed at specific chemical shifts (ppm) and multiplicities, such as a doublet for H-4 between 5.44-5.47 ppm and a signal for H-11 between 5.33-5.35 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a Pregnane Skeleton

| Proton Position | Chemical Shift (ppm) | Multiplicity |

| H-4 | 5.44-5.47 | doublet |

| H-11 | 5.33-5.35 | multiplet |

This table is illustrative and based on data for a related pregnane compound.

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass Spectrometry (MS) is a vital analytical technique for the identification and metabolic profiling of this compound and its derivatives. MS measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of molecular formulas.

In the analysis of pregnane glycosides, Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently employed. rsc.orgrsc.org For instance, in the positive ion mode of ESI, pregnane derivatives can be observed as sodium adducts, [M+Na]⁺. thieme-connect.com This technique was used to identify compounds in the analysis of Caralluma species. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of new compounds. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for metabolomic profiling. nih.gov This technique allows for the separation of complex mixtures followed by the identification and quantification of individual components. An untargeted metabolomic profiling of follicular fluid using LC-MS/MS identified several steroid derivatives, demonstrating the ability of this method to uncover novel biomarkers. nih.gov A developed LC-MS/MS method for progesterone and its metabolites showed femtomolar sensitivity and good reproducibility without the need for derivatization. plos.orgresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another key technique, especially for the analysis of volatile or derivatized steroids. fda.govresearchgate.net For GC-MS analysis, steroids may need to be chemically modified through derivatization to improve their volatility and stability. oup.com This method has been instrumental in identifying new pregnenolone metabolites in cell cultures. nih.gov The coupling of gas-liquid chromatography with mass spectrometry (GLC/MS) has been shown to be a powerful tool for identifying the structures of sub-microgram amounts of radiolabeled steroids. nih.gov

Table 2: Application of Mass Spectrometry in Pregnane Compound Analysis

| Mass Spectrometry Technique | Application | Key Findings | Reference |

| LC-ESI-TOF | Identification of pregnane derivatives | Observed [M+Na]⁺ ions for compounds. | thieme-connect.comnih.gov |

| HRMS | Structural elucidation of new pregnane glycosides | Accurate mass measurements for formula determination. | researchgate.net |

| LC-MS/MS | Metabolomic profiling of follicular fluid | Identified numerous differential metabolites including steroid derivatives. | nih.gov |

| GC-MS | Identification of anabolic steroids | Qualitative analysis and confirmation against standards. | fda.gov |

| GLC/MS | Identification of pregnenolone metabolites | Identified novel metabolites in cell cultures. | nih.gov |

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound and related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination and purification of pregnane compounds. researchgate.netnih.gov HPLC methods are often developed using a reversed-phase C18 column with a gradient mobile phase, commonly consisting of water and acetonitrile. thieme-connect.com

A validated HPLC method for the quantitative determination of five pregnane derivatives from Caralluma species demonstrated good linearity, repeatability, and defined limits of detection (LOD) and quantitation (LOQ). nih.gov The LOD and LOQ for these compounds were in the range of 1-5 µg/mL and 3-15 µg/mL, respectively, using a photodiode array (PDA) detector. researchgate.netnih.gov In the synthesis of a related compound, 9β,10α-pregna-4,6-diene-3,20-dione, HPLC analysis was used to monitor the reaction and determine the purity of the product, with specific retention times noted for the starting material and the final compound. google.comgoogle.com

Semi-preparative HPLC is also utilized for the isolation and purification of individual pregnane glycosides from plant extracts. shimadzu.com.cn Furthermore, HPLC can be used as a stability-indicating assay for steroid esters in pharmaceutical formulations. researchgate.net

Table 3: HPLC Method Parameters for Pregnane Compound Analysis

| Parameter | Details | Reference |

| Column | Gemini NX reversed-phase C18 | thieme-connect.com |

| Mobile Phase | Gradient of water and acetonitrile (both with 0.1% acetic acid) | thieme-connect.com |

| Detector | Photodiode Array (PDA) | researchgate.netnih.gov |

| LOD | 1-5 µg/mL | researchgate.netnih.gov |

| LOQ | 3-15 µg/mL | researchgate.netnih.gov |

Gas Chromatography (GC) for Purity and Product Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary method for assessing the purity of steroid compounds. nih.gov GC is particularly useful for analyzing volatile compounds and can provide high-resolution separation.

GC-FID has been established as a primary method for determining the purity of certified reference materials of anabolic steroids. nih.gov For the analysis of steroids by GC, derivatization to form trimethylsilyl ethers is a common practice to increase volatility and improve chromatographic properties. researchgate.net The use of retention indices, determined by calibrating the GC system with a mixture of n-alkanes, allows for the correction of variations in retention times across different instruments. fda.gov

In the context of product analysis, GC was employed to monitor the biotransformation of pregn-1,4-diene-3,20-dione, where a multitude of products were observed. researchgate.net GC-MS is also a confirmatory method to differentiate between structurally similar compounds, such as in the case of an interference issue in the analysis of hormonal residues. nih.gov The purity of commercially available this compound is often specified to be greater than 98.0% as determined by GC. tcichemicals.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions in the synthesis of pregnane compounds. thieme.delibretexts.org It allows for the quick assessment of the consumption of starting materials and the formation of products.

In the synthesis of a derivative of this compound, TLC was used to detect the disappearance of the starting material, indicating the completion of the reaction. google.comchemicalbook.com Similarly, during the fermentation of a progesterone derivative, fractions from column chromatography were compiled based on comparative TLC analysis. ncats.io

TLC is also valuable in the initial stages of analyzing complex mixtures. In the study of hormonal residues, high-performance TLC (HPTLC) was used for the detection of steroids in biological samples. nih.gov While interferences can occur, TLC provides a valuable screening tool, with further confirmation by more sophisticated methods like HPLC or GC-MS. nih.gov The versatility of TLC allows for the analysis of a wide range of steroids in various samples, including pharmaceutical formulations and biological specimens. bioline.org.br

Bioanalytical Methods for Activity Assessment

Bioanalytical techniques are fundamental in characterizing the pharmacological profile of this compound. These methods range from assessing direct molecular interactions with receptors to evaluating cellular responses and enzyme inhibition.

In vitro receptor binding assays are essential for determining the affinity of a compound for a specific receptor. For this compound and its analogs, these assays have been pivotal in characterizing their interactions with progesterone and androgen receptors.

Research has shown that the introduction of a double bond at the C-6 position in the progesterone structure, creating this compound, has minimal impact on its binding affinity for the membrane progesterone receptor α (mPRα) when compared to progesterone itself. nih.gov In a competitive binding assay using recombinant human mPRα expressed on plasma membranes of transfected MDA-231 cells, this compound demonstrated a strong binding affinity. nih.gov The assay utilized [³H]-progesterone as the radioligand, and the binding affinity of the test compounds was determined by their ability to displace it. nih.gov

Similarly, the binding affinity to the nuclear progesterone receptor (nPR) has been evaluated. The binding characteristics for mPRα and nPR can differ significantly, which is important for developing selective ligands. nih.gov For instance, while some synthetic progestins show high affinity for nPR, they may have poor affinity for mPRα. nih.gov

While this compound itself is primarily investigated for its progestogenic activity, derivatives have been studied for their potential interaction with the androgen receptor (AR). In one study, several 3-substituted pregna-4,16-diene-6,20-dione derivatives were assessed for their capacity to bind to the AR in rat prostate cytosol using labeled mibolerone as a tracer. nih.gov The results indicated that these specific derivatives did not inhibit the binding of labeled mibolerone to the androgen receptor. nih.gov Another study involving 6-chloro-substituted this compound derivatives used a competitive binding assay with [³H]MIB to assess androgen receptor binding. iiarjournals.org

Table 1: In Vitro Receptor Binding Affinity of this compound and a Reference Compound

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) |

|---|---|---|---|

| This compound | hu-mPRα | 88.4 | 98.9 |

| Progesterone (Reference) | hu-mPRα | 87.4 | 100.0 |

Data sourced from a study on steroid binding to recombinant human membrane progesterone receptor α (hu-mPRα) expressed in MDA-231 cells. nih.gov

Cell-based assays are critical for moving beyond simple binding affinity to understand the functional consequences of a compound's interaction with its target. These assays can reveal whether a compound acts as an agonist, antagonist, or has other modulatory effects on cellular pathways.

For derivatives of this compound, various human breast cancer cell lines, such as T47D and MCF-7, which are known to express progesterone receptors, are commonly used. nih.govoup.com For example, the effect of progestins on PR protein and mRNA levels has been examined in T47D cells. oup.com In these studies, potent progestins like promegestone and ORG2058 were shown to significantly reduce PR protein and mRNA content. oup.com

The functional activity of progestins can also be assessed by their ability to activate signaling pathways downstream of receptor binding. One such method is the Mitogen-Activated Protein Kinase (MAPK) activation assay. In studies involving MDA-MB-231 cells stably transfected with human mPRα, treatment with progestins was evaluated for its ability to induce the phosphorylation of p42/44 MAPK (ERK). nih.gov This provides a measure of the agonist activity of the compound through the membrane progesterone receptor. nih.gov